molecular formula C12H11NO B13655697 N-(4-Ethynylphenyl)-N-methylacrylamide

N-(4-Ethynylphenyl)-N-methylacrylamide

Cat. No.: B13655697
M. Wt: 185.22 g/mol
InChI Key: YFNRWKXACQNMAM-UHFFFAOYSA-N
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Description

N-(4-Ethynylphenyl)-N-methylacrylamide (CAS: 3029263-19-9) is an acrylamide derivative with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol. Its structure features a methyl group attached to the acrylamide nitrogen and an ethynylphenyl substituent at the para position of the aromatic ring (Fig. 1).

The ethynyl group confers unique reactivity, enabling applications in click chemistry and polymer synthesis. For example, it has been used as a labeling reagent for RNA editing studies due to its selective interaction with inosine .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

N-(4-ethynylphenyl)-N-methylprop-2-enamide

InChI

InChI=1S/C12H11NO/c1-4-10-6-8-11(9-7-10)13(3)12(14)5-2/h1,5-9H,2H2,3H3

InChI Key

YFNRWKXACQNMAM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C#C)C(=O)C=C

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(4-Ethynylphenyl)-N-methylacrylamide

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

The challenge lies in preserving the ethynyl functionality during acrylamide formation and avoiding side reactions such as polymerization or alkyne addition.

Synthetic Routes Reported in Literature

Acylation of 4-Ethynylaniline Derivatives

A direct and effective route involves acylation of 4-ethynylaniline or its N-methylated derivative with acryloyl chloride under controlled conditions.

  • Procedure:

    • The 4-ethynylaniline is first N-methylated, often via reductive amination or alkylation.
    • The resulting N-methyl-4-ethynylaniline is then reacted with acryloyl chloride in the presence of a base such as triethylamine or pyridine to form the acrylamide.
    • The reaction is typically conducted in anhydrous solvents like dichloromethane or acetonitrile at low temperatures (0–5 °C) to minimize polymerization.
  • Key Reaction:
    $$
    \text{N-methyl-4-ethynylaniline} + \text{Acryloyl chloride} \rightarrow \text{this compound}
    $$

  • Yields and Purification:

    • Yields reported range from 70% to 85%.
    • Purification is generally achieved by column chromatography or recrystallization.
  • Characterization:

    • Confirmed by NMR spectroscopy (^1H and ^13C NMR), FT-IR (notably amide C=O stretch around 1650 cm^-1), and elemental analysis.
    • The ethynyl proton typically appears near 3.0 ppm in ^1H NMR, confirming the alkyne presence.
Catalyzed Silylative Aminocarbonylation Approach

Recent advances have demonstrated the use of transition metal catalysis, particularly rhodium-catalyzed silylative aminocarbonylation, to prepare acrylamide derivatives bearing ethynyl groups.

  • Method Highlights:

    • Starting from N-(2-ethynylphenyl)-N-methylacrylamide analogs, treatment with carbon monoxide, silanes, and rhodium catalysts ([Rh(cod)Cl]_2) under mild conditions yields stereoselective products.
    • This method allows the preservation of the ethynyl group and introduces functional handles for further derivatization.
    • Although this method is more commonly applied to ortho-ethynyl derivatives, it provides insights into the stability and reactivity of ethynyl-containing acrylamides.
  • Reaction Conditions:

    • Catalyst: [Rh(cod)Cl]_2
    • Silanes: Various trialkylsilanes
    • Solvent: Acetonitrile or dichloromethane
    • Temperature: Room temperature to 70 °C
    • CO atmosphere
  • Yields:

    • Yields of related acrylamide derivatives range from 67% to 84% with high stereoselectivity.
  • Relevance:

    • This catalytic approach suggests potential alternative synthetic routes for this compound, especially for functionalized derivatives.

Table of Representative Preparation Conditions and Yields

Entry Starting Material Reagents/Conditions Solvent Temperature Yield (%) Notes
1 N-methyl-4-ethynylaniline Acryloyl chloride, triethylamine DCM 0–5 °C 75–85 Classical acylation, careful temperature control
2 4-ethynylaniline N-methylation (alkylation), then acryloyl chloride DCM or MeCN 0–5 °C 70–80 Two-step synthesis, purification by chromatography
3 N-(2-ethynylphenyl)-N-methylacrylamide analog CO, trialkylsilane, [Rh(cod)Cl]_2 catalyst MeCN or DCM 25–70 °C 67–84 Catalytic silylative aminocarbonylation, stereoselective

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Direct acylation with acryloyl chloride Straightforward, high yield, well-established Requires strict moisture control to prevent polymerization; ethynyl group sensitive to acidic/basic conditions
Catalyzed silylative aminocarbonylation High stereoselectivity; functional group tolerance More complex setup; requires expensive catalysts; less common for para-substituted derivatives

Reaction Mechanism Insights

  • The acylation proceeds via nucleophilic attack of the amine nitrogen on the acryloyl chloride carbonyl carbon, forming the acrylamide linkage.
  • The ethynyl group remains inert under these conditions if temperature and reaction time are controlled.
  • In catalytic methods, the rhodium catalyst facilitates aminocarbonylation while preserving the alkyne functionality, allowing further modifications.

Characterization and Verification

Summary and Recommendations

  • The most reliable and commonly used preparation method for this compound is the acylation of N-methyl-4-ethynylaniline with acryloyl chloride under anhydrous and low-temperature conditions.
  • Catalytic methods such as rhodium-catalyzed silylative aminocarbonylation offer promising alternative routes, particularly for functionalized derivatives or when stereoselectivity is required.
  • Careful control of reaction conditions is essential to preserve the ethynyl group and achieve high purity and yield.
  • Comprehensive characterization using NMR, FT-IR, and elemental analysis is necessary to confirm the structure.

Chemical Reactions Analysis

Rhodium-Catalyzed Silylative Aminocarbonylation

This reaction involves the conversion of N-(2-ethynylphenyl)-N-methylacrylamide (1c ) into (Z)-silylmethyleneindolin-2-ones under rhodium catalysis. Key aspects include:

  • Catalyst : [Rh(cod)Cl]₂ (rhodium(I) chloride) in MeCN solvent.

  • Reagents : CO gas, silanes (e.g., triethylsilane), and transient chelating groups like acryloyl chloride.

  • Mechanism :

    • Oxidative addition of the Rh(I) catalyst to silane forms a Rh(III)–Si intermediate.

    • Coordination of the acrylamide intermediate with the Rh complex enables selective CO insertion.

    • Stereoselective formation of (Z)-isomers occurs due to cis-silylrhodation across the C=C bond .

Reaction ConditionsYield (%)StereoselectivityRef.
[Rh(cod)Cl]₂, CO, silane 2a80%>99% Z
Acryloyl chloride as transient chelating group84%Exclusive Z

Nucleophilic Addition with Biological Targets

The acrylamide moiety enables reactivity with nucleophiles such as inosine in RNA. Key findings:

  • Mechanism : Deprotonation of inosine's N1 position drives Michael addition, forming covalent adducts.

  • pH Dependence : Reaction rates increase sharply at pH >8.7, aligning with the pKa of inosine's N1 .

  • Advantages : Improved solubility (~500 mM) compared to analogs like acrylamidofluorescein, enabling faster kinetics .

Comparative Reactivity

FeatureN-(4-Ethynylphenyl)-N-methylacrylamideAcrylamide
Ethynyl Group Enables diverse coupling reactionsAbsent
Acrylamide Reactivity High nucleophilic addition capacityModerate
Biological Interaction DNA/protein alkylation potentialKnown neurotoxin

Mechanistic Insights

  • Stereoselectivity : Achieved via transient chelation, where acryl groups coordinate Rh catalysts to enforce cis-addition .

  • Byproduct Formation : Use of cinnamoyl chloride as a chelating group can lead to competing hydroformylation, reducing yields .

Scientific Research Applications

N-(4-Ethynylphenyl)-N-methylacrylamide is an organic compound that contains an ethynyl group attached to a phenyl ring and an acrylamide functional group. It has a molecular formula of C12H11NOC_{12}H_{11}NO and a molecular weight of approximately 159.19 g/mol. The chemical reactivity of this compound primarily involves its acrylamide functionality and can participate in reactions typical of unsaturated compounds.

Scientific Research Applications
this compound exhibits biological activity that is largely attributed to its acrylamide moiety. Acrylamides are known for their reactivity with biological nucleophiles, which can lead to cytotoxic effects. Studies have shown that compounds in this class can induce oxidative stress responses and potentially lead to cellular damage or apoptosis through mechanisms involving DNA alkylation and protein modification.

Interaction studies involving this compound focus on its reactivity with biological molecules. Research indicates that acrylamides can react with thiol groups in proteins and nucleic acids, leading to modifications that may disrupt normal cellular functions. This interaction underscores the importance of understanding the safety and toxicity profiles of such compounds in industrial and biomedical contexts.

ApplicationsDetails
Biological ActivityAcrylamides are known for their reactivity with biological nucleophiles, which can lead to cytotoxic effects. They can induce oxidative stress responses and potentially lead to cellular damage or apoptosis through mechanisms involving DNA alkylation and protein modification.
Interaction with BiomoleculesAcrylamides can react with thiol groups in proteins and nucleic acids, leading to modifications that may disrupt normal cellular functions. Understanding the safety and toxicity profiles of such compounds in industrial and biomedical contexts is important.
Cysteine-reactiveN-(4-Bromophenyl)-N-phenylacrylamide is a cysteine-reactive small-molecule fragment for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as ″undruggable,″ or difficult-to-target, proteins . This fragment electrophile, or ″scout″ fragment, can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools .

Mechanism of Action

The mechanism of action of N-(4-Ethynylphenyl)-N-methylacrylamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group facilitates coupling reactions, while the acrylamide moiety can undergo polymerization and other transformations. These properties make it a versatile compound in synthetic chemistry and materials science .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N-(4-Ethynylphenyl)-N-methylacrylamide with six analogous compounds, highlighting substituent effects:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties Applications/Notes
This compound R₁ = Ethynyl, R₂ = Methyl 185.22 Reactive ethynyl group; neurotoxic potential RNA labeling, polymers
3-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-N-methylacrylamide R₁ = Cl, R₂ = OH 352.11 (as Na⁺ adduct) Yellow oil; NMR-documented (δ 7.24–0.82) Fe-catalyzed spirocyclization
(E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide R₁ = NH₂, R₂ = OCH₃ Not reported Anticancer activity Drug development
(E)-3-(Furan-3-yl)-N-methylacrylamide derivatives R₁ = Furan-3-yl, R₂ = Methyl Not reported IR/NMR-characterized; sulfonyl groups Heterocyclic synthesis
(E)-N-(3-Hydroxybenzyl)-3-(3-hydroxyphenyl)-N-methylacrylamide R₁ = OH, R₂ = Methyl 283.91 (M+H⁺) Crystalline solid; dual hydroxyl groups Chemopreventive agents
3-(4-Bromophenyl)-N-(2-hydroxy-5-nitrophenyl)-N-methylacrylamide R₁ = Br, R₂ = NO₂ Not reported Nitro group enhances electron withdrawal Benzothiazine synthesis
N-Methylacrylamide (parent compound) R₁ = H, R₂ = Methyl 85.11 Neurotoxic; activated by liver enzymes Industrial/medical uses

Key Observations :

  • Ethynyl vs. Halogen/Functional Groups: The ethynyl group in the target compound enables click chemistry, while halogens (Cl, Br) or electron-withdrawing groups (NO₂) in analogs enhance reactivity in cross-coupling or cyclization reactions .
  • Hydroxyl/Methoxy Groups : Hydroxyl and methoxy substituents improve solubility and hydrogen-bonding capacity, critical for drug delivery and biological activity .
  • Toxicity Profile : N-Methylacrylamide derivatives generally exhibit neurotoxic effects, but substituents like ethynyl or nitro may alter metabolic activation pathways .

Q & A

Q. Key Parameters Table :

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMF or xyleneEnhances reaction kinetics
CatalystEDCI or P₂O₅Reduces reaction time
Temperature0–5°C (initial step)Minimizes hydrolysis
PurificationColumn chromatographyRemoves unreacted starting material

Basic Question: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks:
  • Acrylamide vinyl protons: δ 5.6–6.3 ppm (doublets, J = 15–17 Hz) .
  • Ethynyl group: δ 2.5–3.0 ppm (C≡CH) .
    • ¹³C NMR : Confirm acrylamide carbonyl (δ 165–170 ppm) and ethynyl carbon (δ 70–85 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or LC-MS should match the calculated molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀NO requires m/z 172.07) .

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